3-Dimethylamino-2-methyl-2-propenal CAS 19125-77-0 physicochemical data
3-Dimethylamino-2-methyl-2-propenal CAS 19125-77-0 physicochemical data
Physicochemical Profiling and Synthetic Applications of 3-Dimethylamino-2-methyl-2-propenal
Note on Registry Nomenclature: While occasionally queried under the typographical variant CAS 19125-77-0, the globally authenticated Chemical Abstracts Service (CAS) registry number for 3-Dimethylamino-2-methyl-2-propenal (DMAMP) is 19125-76-9 . This technical guide utilizes the validated registry data to ensure scientific accuracy and reliable reproducibility.
Executive Summary & Molecular Architecture
3-Dimethylamino-2-methyl-2-propenal (DMAMP) is a highly versatile organic building block characterized by its "push-pull" alkene system[1]. The molecule features an electron-donating dimethylamino group conjugated with an electron-withdrawing aldehyde across a carbon-carbon double bond. This unique electronic topology imparts distinct electrophilic and nucleophilic sites, making DMAMP an indispensable synthon in the development of agrochemicals (e.g., strigolactone analogs), pharmaceuticals, and analytical biomarkers for oxidative stress[1],[2],[3].
Physicochemical Data
Understanding the physical properties of DMAMP is critical for optimizing reaction conditions, particularly regarding thermal stability, solvent compatibility, and purification strategies,[4].
| Property | Value | Causality / Significance |
| Chemical Formula | C6H11NO | Defines the core enamine-aldehyde structure. |
| Molecular Weight | 113.16 g/mol | Low molecular weight facilitates moderate volatility. |
| Physical State | Colorless to pale yellow liquid / solid | Transition state near room temperature requires temperature-controlled storage (2-8°C)[1],. |
| Melting Point | 34 - 38 °C | Requires gentle warming for liquid-phase handling in solvent-free reactions[4]. |
| Boiling Point | 110 - 115 °C (at 1 mm Hg) | High boiling point at atmospheric pressure; requires vacuum distillation for purification[4]. |
| Density | 0.971 g/mL (at 25 °C) | Slightly less dense than water; relevant for biphasic extraction protocols[4]. |
| Flash Point | 113 °C (Closed Cup) | Moderate flammability; dictates standard combustible solid/liquid safety protocols. |
Mechanistic Reactivity: The Push-Pull System
The synthetic utility of DMAMP is governed by its resonance stabilization. The dimethylamino group exerts a strong positive mesomeric (+M) effect, pushing electron density through the conjugated alkene bridge toward the aldehyde oxygen, which exerts a negative mesomeric (-M) effect.
This delocalization renders the aldehyde carbon highly electrophilic, priming it for nucleophilic attack, while simultaneously allowing the molecule to act as a precursor for enolate formation under basic conditions[1].
Figure 1: Push-pull electronic resonance system of DMAMP driving its synthetic versatility.
Advanced Applications & Self-Validating Protocols
Synthesis of Strigolactone Analogs (Agrochemicals)
Strigolactones (SLs) are plant hormones that regulate root development and induce the germination of parasitic weeds like Striga. DMAMP is utilized to synthesize simplified, highly active SL analogs such as MP13. By omitting the methyl group at the C-3′ position in the D-ring, MP13 demonstrates superior efficacy in suicidal germination strategies for weed control[2],[5].
Protocol: Synthesis of MP13 from DMAMP
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Base-Catalyzed Activation: Combine 2.4 mmol (272 mg) of DMAMP with 3.0 mmol of 7.7 N aqueous NaOH[2].
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Causality: The strong base hydrolyzes the dimethylamino group, converting DMAMP into the reactive enolate of methylmalondialdehyde.
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Thermal Hydrolysis: Heat the mixture at 70°C until homogeneous, then evaporate to dryness under reduced pressure[2].
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Causality: Heating drives the substitution reaction to completion, while evaporation removes water that could quench the subsequent nucleophilic substitution.
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Nucleophilic Coupling: Dissolve the residue in 5.0 mL of anhydrous DMSO. Slowly add 4.1 mmol (725 mg) of 5-bromo-3-methyl-2(5H)-furanone and stir overnight at room temperature[2].
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Causality: DMSO, a polar aprotic solvent, accelerates the SN2 displacement of the bromide by the enolate, forming the critical ether linkage of the SL D-ring.
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Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the DMAMP precursor peak (m/z 113) and the emergence of the MP13 product mass confirms successful coupling.
Generation of Methylmalondialdehyde (Me-MDA) Standards
In dermatological and oncological research, malondialdehyde (MDA) derivatives are critical biomarkers for lipid peroxidation and oxidative stress induced by solar ultraviolet radiation (UVR). DMAMP serves as the primary precursor for synthesizing stable Me-MDA internal standards used in LC-MS/MS quantification[3].
Protocol: Preparation of Me-MDA Internal Standard
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Aqueous Hydrolysis: Dissolve 500 mg of DMAMP and 200 mg of NaOH in 700 mL of double-distilled water. Heat to 70°C for 30 minutes[3].
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Causality: The dilute alkaline environment facilitates the nucleophilic acyl substitution of the amine, yielding the dialdehyde form.
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Inert Evaporation: Evaporate the sample to dryness strictly under a nitrogen (N2) atmosphere[3].
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Causality: Aldehydes are highly susceptible to auto-oxidation into carboxylic acids. The N2 blanket preserves the integrity of the Me-MDA crystals.
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Solvent Purification: Wash the obtained crystals repeatedly with a 1:1 mixture of acetone and ethanol[3].
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Causality: This specific solvent ratio selectively dissolves organic impurities and unreacted precursors while leaving the highly polar Me-MDA sodium salt intact.
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Validation Checkpoint: Re-dissolve a micro-aliquot in 0.01 M HCl and measure spectrophotometric absorbance at 245 nm (ε = 13,700 cm⁻¹ M⁻¹). A sharp, singular peak validates the concentration and purity of the standard before cryopreservation at -80°C[3].
Figure 2: Self-validating workflow for synthesizing Me-MDA internal standards from DMAMP.
Safety and Handling (EHS)
DMAMP is classified as a combustible solid/liquid and a respiratory, skin, and eye irritant (GHS Hazard Codes: H315, H319, H335).
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Storage: Must be kept at 2-8°C in a tightly sealed container to prevent thermal degradation,[4].
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PPE Requirements: Handling requires a dust mask (type N95), chemical safety goggles, and nitrile gloves. All thermal hydrolysis steps must be conducted inside a certified chemical fume hood to prevent inhalation of volatilized dimethylamine byproducts.
References
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[2] Title: Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice Source: nih.gov (PMC) URL:[Link]
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[3] Title: Malondialdehyde-Derived Epitopes In Human Skin Result From Acute Exposure To Solar UV And Occur In Nonmelanoma Skin Cancer Tissue Source: nih.gov (PMC) URL:[Link]
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[5] Title: Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice Source: researchgate.net URL:[Link]
Sources
- 1. CAS 19125-76-9: 3-(dimethylamino)-2-methyl-2-propenal [cymitquimica.com]
- 2. Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malondialdehyde-Derived Epitopes In Human Skin Result From Acute Exposure To Solar UV And Occur In Nonmelanoma Skin Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19125-76-9 | CAS DataBase [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
